![molecular formula C9H12O2 B054048 1,1'-(双环[1.1.1]戊烷-1,3-二基)二乙酮 CAS No. 115913-30-9](/img/structure/B54048.png)
1,1'-(双环[1.1.1]戊烷-1,3-二基)二乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone is a unique organic compound characterized by its bicyclic structure. This compound is notable for its rigid and compact bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. The compound’s structure consists of two ethanone groups attached to the bicyclo[1.1.1]pentane framework, making it an interesting subject for various chemical studies and applications .
科学研究应用
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules and materials.
Biology: In biological research, the compound is explored for its potential as a molecular probe due to its rigid structure, which can help in studying protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes or as drug delivery vehicles.
准备方法
The synthesis of 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of [1.1.1]propellane as a key intermediate, which can be synthesized through a series of reactions involving cyclopropanation and subsequent ring closure.
Functionalization of the core: The bicyclo[1.1.1]pentane core is then functionalized with ethanone groups through reactions such as Friedel-Crafts acylation, using reagents like acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
化学反应分析
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals.
作用机制
The mechanism by which 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone exerts its effects is primarily related to its structural rigidity and electronic properties. The bicyclo[1.1.1]pentane core provides a stable framework that can interact with various molecular targets. The ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has carboxylic acid groups instead of ethanone groups, leading to different reactivity and applications.
1-Bicyclo[1.1.1]pentylamine hydrochloride:
The uniqueness of 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone lies in its combination of the bicyclo[1.1.1]pentane core with ethanone groups, providing a balance of rigidity and reactivity that is valuable in various research and industrial contexts.
属性
IUPAC Name |
1-(3-acetyl-1-bicyclo[1.1.1]pentanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(10)8-3-9(4-8,5-8)7(2)11/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZKYGFCGJCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-30-9 |
Source


|
| Record name | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)
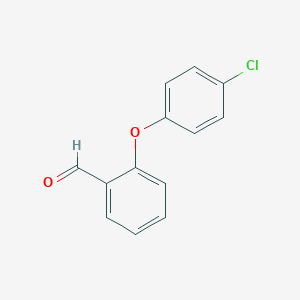


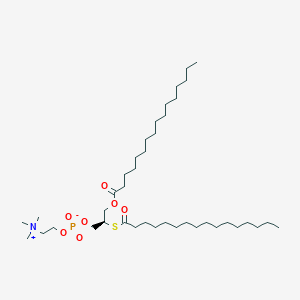
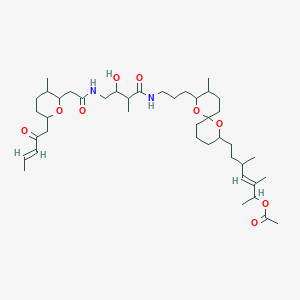
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
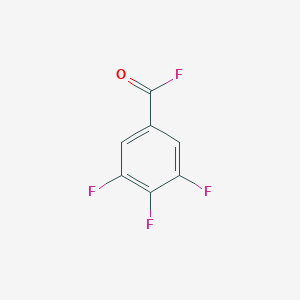
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
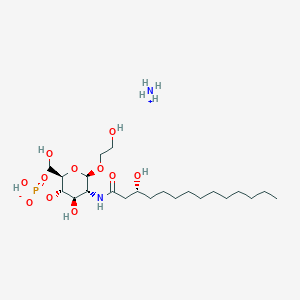
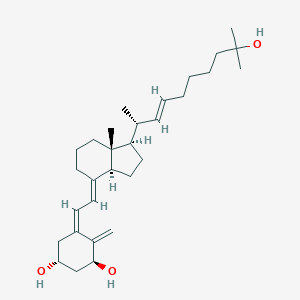
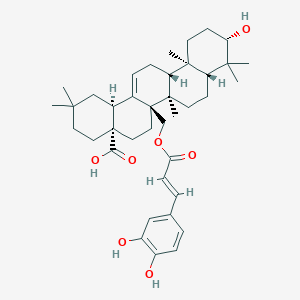
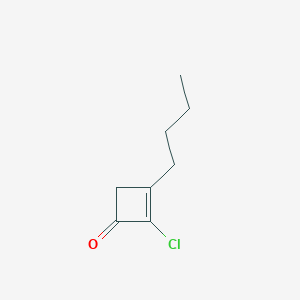
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
